methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate
Description
This compound features a hybrid structure combining a quinoline-dioxolo core, an L-valyl peptide linkage, and a piperidine-4-carboxylate ester. Key structural attributes include:
- L-valyl substituent: The peptide bond introduces hydrogen-bonding capacity and stereochemical specificity.
- Piperidine-4-carboxylate ester: Enhances solubility and modulates pharmacokinetic properties through ester hydrolysis.
Properties
Molecular Formula |
C25H31N3O7 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
methyl 1-[(2S)-2-[(5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl)amino]-3-methylbutanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H31N3O7/c1-5-27-12-17(22(29)16-10-19-20(11-18(16)27)35-13-34-19)23(30)26-21(14(2)3)24(31)28-8-6-15(7-9-28)25(32)33-4/h10-12,14-15,21H,5-9,13H2,1-4H3,(H,26,30)/t21-/m0/s1 |
InChI Key |
HEAKALRHIHHYHR-NRFANRHFSA-N |
Isomeric SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC(CC4)C(=O)OC |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)NC(C(C)C)C(=O)N4CCC(CC4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, followed by the introduction of the dioxolo ring and the subsequent attachment of the valyl and piperidine moieties. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the quinoline or dioxolo rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline and Isoquinoline Derivatives
8-Oxyberberine analogs (e.g., 8-oxocoptisine)
- Source : Isolated from Coptis chinensis .
- Structural similarity: Shared [1,3]dioxolo[4,5-g]isoquinoline core.
- Key differences: The target compound substitutes the isoquinoline nitrogen with a quinoline system. Incorporation of a piperidine-4-carboxylate ester instead of a methoxy or hydroxyl group.
Piperidine Carboxamide Derivatives
4-(5-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (Compound 16)
- Source : Synthesized as a kinase inhibitor .
- Structural similarity : Piperidine ring with carboxamide/ester functionalization.
- Key differences: The target compound uses a quinoline-dioxolo system instead of a benzodiazol-2-one. Presence of an L-valyl peptide linker absent in Compound 14.
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Source : Synthesized via one-pot reactions .
- Structural similarity : Piperidine-like ring system with ester groups.
- Key differences :
- The target compound lacks the imidazo[1,2-a]pyridine core.
- Substituent complexity (L-valyl vs. nitrophenyl/phenethyl groups).
| Property | Target Compound | Compound 1l |
|---|---|---|
| Core structure | Quinoline-dioxolo | Imidazo[1,2-a]pyridine |
| Solubility modifiers | Piperidine-4-carboxylate | Diethyl ester |
| Melting point | N/A | 243–245°C |
Analytical and Spectroscopic Comparisons
NMR Data
- Target compound: Predicted ¹H-NMR signals (based on analogs): Quinoline protons: δ 7.5–8.5 (aromatic). Piperidine protons: δ 1.5–3.0 (multiplet). L-valyl methyl groups: δ 0.8–1.2 (doublet).
- Compound 16 :
- ¹H-NMR: δ 11.04 (broad singlet, NH), 8.71 (broad singlet, NH).
- ¹³C-NMR: δ 154.9 (carbonyl), 140.2 (aromatic).
Mass Spectrometry
- Target compound : Expected [M+H]+ ~551 (estimated).
- Compound 31 : [M+H]+ = 450 (observed).
Biological Activity
Methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Quinoline Derivative : A bicyclic structure that contributes to the compound's biological activity.
- Dioxole Moiety : Enhances the compound's stability and reactivity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5 |
| Molecular Weight | 373.43 g/mol |
Antibacterial Activity
Research indicates that related quinoline derivatives exhibit significant antibacterial properties. For example, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities.
A study on 5-methyl-1-cyclopropylquinolones highlighted that structural modifications can enhance in vitro potency against certain bacterial pathogens . The presence of the ethyl group in the quinoline structure may influence its interaction with bacterial enzymes.
Anticancer Potential
The compound's structural features suggest potential as an anticancer agent. Research on PARP inhibitors indicates that compounds with similar functionalities can be effective in targeting cancer cells with specific genetic mutations (e.g., BRCA mutations) . The ability of such compounds to trap PARP1-DNA complexes could lead to increased efficacy in cancer therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Ethyl Substitution : The presence of an ethyl group at the 5-position of the quinoline ring may enhance lipophilicity, potentially improving cellular uptake.
- Dioxole Influence : The dioxole moiety may stabilize the compound and facilitate interactions with biological targets.
Study on Related Compounds
A comparative study analyzed various 5-substituted quinolones for their antibacterial properties. The results indicated that compounds with an ethyl group displayed varied efficacy depending on their specific structural configurations. Some derivatives showed promising in vitro results against resistant bacterial strains, warranting further investigation into their mechanisms of action .
Clinical Relevance
Recent developments in PARP inhibitors highlight the importance of selective targeting in cancer therapy. Compounds similar to this compound are being explored for their ability to selectively inhibit PARP1 without affecting other family members, minimizing side effects and enhancing therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
